molecular formula C17H16N2O5 B5187116 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline CAS No. 88660-14-4

1-(4,5-dimethoxy-2-nitrobenzoyl)indoline

Cat. No. B5187116
CAS RN: 88660-14-4
M. Wt: 328.32 g/mol
InChI Key: PEZCNBSJEGWHNE-UHFFFAOYSA-N
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Description

1-(4,5-dimethoxy-2-nitrobenzoyl)indoline, also known as DANI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DANI is a derivative of indoline, a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can result in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been shown to have several biochemical and physiological effects, including improved cognitive function, anti-inflammatory activity, and antioxidant activity. In animal studies, 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been shown to improve memory and learning ability in mice and rats. 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has also been shown to have anti-inflammatory activity by reducing the production of inflammatory cytokines in macrophages. Additionally, 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline in lab experiments is its high purity, which allows for accurate and reproducible results. 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline in lab experiments is its high cost, which may limit its use in large-scale studies. Additionally, the mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline is not fully understood, which may limit its potential applications in certain fields.

Future Directions

For research on 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline include its potential applications in drug discovery, optoelectronics, and biomedicine.

Synthesis Methods

The synthesis of 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline involves the reaction of 1-(4,5-dimethoxy-2-nitrophenyl)indoline-2,3-dione with a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is a yellow crystalline solid, which can be purified using column chromatography. The yield of 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline synthesis can be improved by optimizing reaction conditions such as temperature, reaction time, and concentration of reactants.

Scientific Research Applications

1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been studied for its potential applications in various fields such as optoelectronics, organic electronics, and biomedicine. In optoelectronics, 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) due to its high electron mobility and efficient energy transfer properties. In organic electronics, 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been used as a hole-transporting material in organic solar cells due to its high thermal stability and good charge transport properties. In biomedicine, 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been studied for its potential as a fluorescent probe for imaging living cells due to its high photostability and low cytotoxicity.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-15-9-12(14(19(21)22)10-16(15)24-2)17(20)18-8-7-11-5-3-4-6-13(11)18/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZCNBSJEGWHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386868
Record name 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro-

CAS RN

88660-14-4
Record name 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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